

(Rac)-Tezacaftor solubility and stability in DMSO

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Compound of Interest		
Compound Name:	(Rac)-Tezacaftor	
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An In-Depth Technical Guide to the Solubility and Stability of (Rac)-Tezacaftor in DMSO

For researchers, scientists, and drug development professionals, understanding the solubility and stability of active pharmaceutical ingredients (APIs) is fundamental to ensuring experimental accuracy and reproducibility. This guide provides a comprehensive overview of (Rac)-Tezacaftor's behavior in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro and high-throughput screening assays.

Solubility of (Rac)-Tezacaftor in DMSO

(Rac)-Tezacaftor, a racemic mixture of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector Tezacaftor (VX-661)[1][2][3][4], exhibits high solubility in organic solvents like DMSO.[5] This property is crucial for preparing concentrated stock solutions for various experimental applications.

Quantitative Solubility Data

The reported solubility of Tezacaftor in DMSO varies across different suppliers, which may be attributed to differences in purity, crystalline form, or experimental conditions such as temperature and the hygroscopic nature of DMSO. It is recommended to use fresh, anhydrous DMSO for maximum solubility.[6][7]



Supplier/Source	Reported Solubility in DMSO	Molar Concentration (approx.)
Cayman Chemical	~30 mg/mL[5]	~57.6 mM
Selleck Chemicals	100 mg/mL[6]	~192.1 mM
TargetMol	Sufficient to prepare a 40 mg/mL stock solution[1][3]	~76.9 mM
Molecular Weight of Tezacaftor: 520.5 g/mol [8]		

Protocol for Preparing a Concentrated Stock Solution

Proper technique is essential for dissolving **(Rac)-Tezacaftor** and preparing a stable stock solution. The following protocol outlines a standard procedure.

Materials:

- (Rac)-Tezacaftor powder
- Anhydrous DMSO (≥99.9% purity)[7]
- Sterile microcentrifuge tubes
- Calibrated micropipettes
- Analytical balance
- Vortex mixer and/or sonicator

Procedure:

- Weighing: Accurately weigh the desired amount of (Rac)-Tezacaftor powder and place it in a sterile microcentrifuge tube.
- Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube. To minimize moisture absorption, work quickly and keep the DMSO





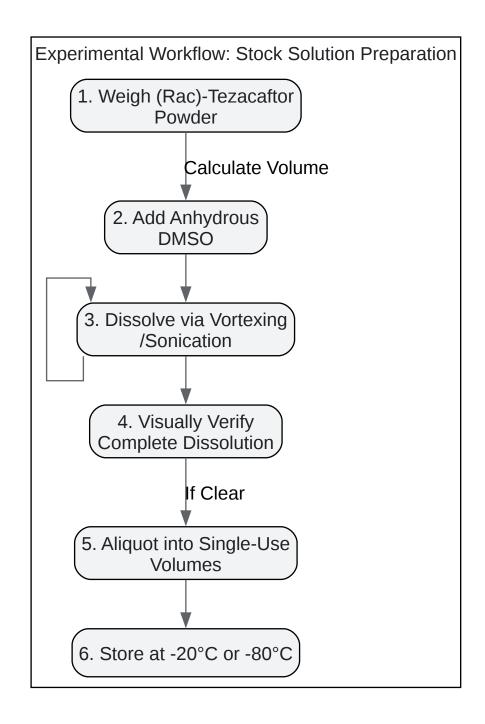


container tightly sealed.[7]

- Dissolution: Tightly cap the tube and vortex the solution for 30-60 seconds. If the compound does not fully dissolve, sonication or gentle warming may be applied to facilitate dissolution.

 [7]
- Verification: Visually inspect the solution to ensure that all solid material has completely dissolved, resulting in a clear solution.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, aliquot the stock solution into single-use volumes in sterile, clearly labeled tubes.[7][9]





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Caption: Workflow for preparing **(Rac)-Tezacaftor** stock solution in DMSO.

Stability of (Rac)-Tezacaftor in DMSO

The stability of **(Rac)-Tezacaftor** in DMSO is critical for the integrity of experimental results. Stability is influenced by storage conditions and exposure to stress factors such as acid, base,



heat, and light.

Storage Stability

When stored properly, **(Rac)-Tezacaftor** stock solutions in DMSO can be stable for extended periods. The crystalline solid is reported to be stable for at least four years at -20°C.[5] For solutions in DMSO, storage recommendations vary.

Supplier/Source	Storage Temperature	Recommended Duration
MedKoo Biosciences	-20°C	Long term (months)[8]
MedKoo Biosciences	0-4°C	Short term (days to weeks)[8]
TargetMol	-80°C	Up to 1 year[1][3]
MedChemExpress (MCE)	-80°C	Up to 6 months[9]
MedChemExpress (MCE)	-20°C	Up to 1 month[9]

Key Recommendation: Avoid repeated freeze-thaw cycles and store aliquots at -80°C for long-term use to ensure maximum stability.[7][9] Aqueous dilutions of the DMSO stock are not recommended for storage beyond one day.[5]

Stability Under Forced Degradation

Forced degradation studies are performed to understand the intrinsic stability of a drug molecule and to develop stability-indicating analytical methods. Several studies have evaluated Tezacaftor's stability under various stress conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).



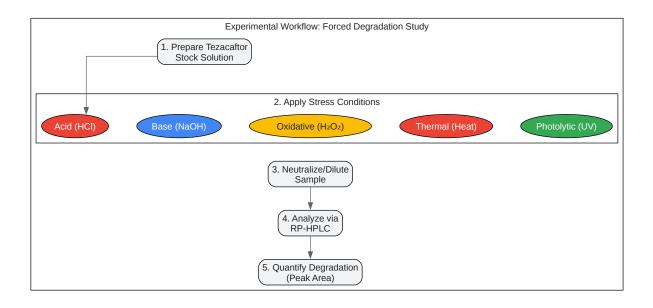
Stress Condition	Typical Protocol
Acidic Degradation	Refluxing a stock solution with 0.1N to 2N HCl at 60°C for 30-60 minutes.[10][11]
Alkaline Degradation	Refluxing a stock solution with 0.1N to 2N NaOH at 60°C for 30-60 minutes.[10][11]
Oxidative Degradation	Treating a stock solution with 20% H_2O_2 at 60°C for 30 minutes.[10][12]
Thermal Degradation	Exposing the drug solution or powder to dry heat at 105-110°C for 1 to 24 hours.[10][11][13]
Photolytic Degradation	Exposing the drug solution to UV light (e.g., in a photostability chamber for 24 hours).[11][13]

These studies generally conclude that Tezacaftor is relatively stable, with the developed HPLC methods being capable of separating the intact drug from its degradation products.[14]

Protocol for Stability Assessment via RP-HPLC

The following outlines a generalized workflow for assessing the stability of **(Rac)-Tezacaftor** under stress conditions.





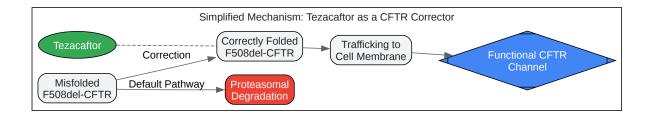
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Caption: Workflow for assessing (Rac)-Tezacaftor stability via RP-HPLC.

Mechanism of Action Context

Tezacaftor acts as a CFTR protein "corrector." In individuals with the F508del mutation, the CFTR protein is misfolded and degraded before it can reach the cell surface to function as a chloride ion channel. Tezacaftor aids in the proper folding and trafficking of the F508del-CFTR protein, increasing the quantity of functional channels at the cell surface. [6][8][15]





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Caption: Tezacaftor corrects F508del-CFTR protein folding and trafficking.

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